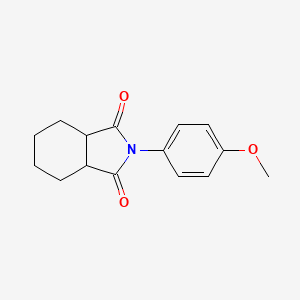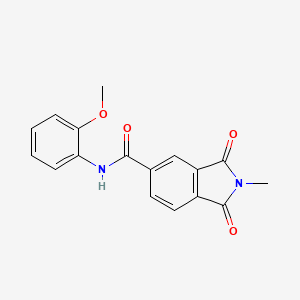
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as MPPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including in the fields of pharmacology, biochemistry, and neuroscience.
科学的研究の応用
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One notable application is in the field of pharmacology, where 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on the GABAergic and serotonergic systems in the brain. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABAergic and serotonergic systems, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress and inflammation in the brain. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth.
実験室実験の利点と制限
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and few side effects in animal models. However, there are also limitations to the use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain. Additionally, the effects of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several potential future directions for research on 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is in its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain. Finally, the potential use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in the treatment of anxiety and depression in humans warrants further investigation.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with unique properties that make it useful for a variety of scientific research applications. Its synthesis method has been optimized for high yields and purity, making it readily available for use in lab experiments. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain.
合成法
The synthesis of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxyphenyl hydrazine and cyclohexanone in the presence of potassium carbonate and acetic acid. The resulting product is then treated with maleic anhydride to yield 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. This synthesis method has been optimized for high yields and purity, making 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione a readily available compound for scientific research.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h6-9,12-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTLJFNFFNSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2848574 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)


![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)